molecular formula C22H22O3 B3056903 1-[Bis(4-methoxyphenyl)methyl]-4-methoxy-benzene CAS No. 7511-68-4

1-[Bis(4-methoxyphenyl)methyl]-4-methoxy-benzene

Cat. No. B3056903
CAS RN: 7511-68-4
M. Wt: 334.4 g/mol
InChI Key: SWILASQDIICLLP-UHFFFAOYSA-N
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Description

“1-[Bis(4-methoxyphenyl)methyl]-4-methoxy-benzene” is a chemical compound with the molecular formula C22H22O3. It has a molecular weight of 334.40800 . This compound is also known by its common name “1-[Bis(4-methoxyphenyl)methyl]-4-methoxy-benzene” and its English name "1-[Bis(4-methoxyphenyl)methyl]-4-methoxy-benzene" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[Bis(4-methoxyphenyl)methyl]-4-methoxy-benzene” include a density of 1.097g/cm3, a boiling point of 470.4ºC at 760 mmHg, and a flash point of 161.1ºC .

Scientific Research Applications

Polymerization Initiators

1,4-Bis(1-methoxy-1-methylethyl)benzene, a related compound, has been studied as an initiator/transfer agent for cationic polymerizations. This compound, similar in structure to 1-[Bis(4-methoxyphenyl)methyl]-4-methoxy-benzene, shows unique activation requirements, differing from classical initiators. Its interaction with BCl3 suggests complex formation between the ether and BCl3, impacting the ion formation mechanism in polymerizations (Dittmer, Pask, & Nuyken, 1992).

Mixed-Valence Systems

(E)-4,4'-Bis[bis(4-methoxyphenyl)amino]stilbene and related compounds have been studied for their mixed-valence properties. These compounds, including 1-[Bis(4-methoxyphenyl)methyl]-4-methoxy-benzene, show potential in electronic applications due to their intervalence charge-transfer (IVCT) properties and response to oxidation, relevant for electronic materials (Barlow et al., 2005).

Synthesis Intermediates

Compounds such as 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one, similar to 1-[Bis(4-methoxyphenyl)methyl]-4-methoxy-benzene, have been utilized as intermediates in the synthesis of heterocycles. These compounds demonstrate their utility in regiospecific synthesis of various heterocycles, indicating their role in the development of new synthetic routes and materials (Mahata et al., 2003).

Photoluminescent Materials

1,4-Bis-(α-cyano-4-methoxystyryl)benzenes, structurally related to 1-[Bis(4-methoxyphenyl)methyl]-4-methoxy-benzene, have been synthesized and found to be highly photoluminescent. Their photophysical characteristics were studied in various states, including liquid crystalline state and isotropic melt, suggesting applications in advanced luminescent materials and dyes (Lowe & Weder, 2002).

Organic Electronics

Poly[2-{bis(4-methoxyphenyl)amino}phenyl-5-(2-ethylhexyloxy)-1,4-phenylenevinylene], a polymer incorporating structural elements similar to 1-[Bis(4-methoxyphenyl)methyl]-4-methoxy-benzene, has been prepared for its potential in organic electronics. Its solubility, reversible redox properties, and film formability highlight its suitability for high molecular weight, high-spin organic polymers in electronic applications (Kurata, Pu, & Nishide, 2007).

properties

IUPAC Name

1-[bis(4-methoxyphenyl)methyl]-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O3/c1-23-19-10-4-16(5-11-19)22(17-6-12-20(24-2)13-7-17)18-8-14-21(25-3)15-9-18/h4-15,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWILASQDIICLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80283415
Record name 1,1',1''-Methanetriyltris(4-methoxybenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80283415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[Bis(4-methoxyphenyl)methyl]-4-methoxybenzene

CAS RN

7511-68-4
Record name NSC31323
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31323
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1',1''-Methanetriyltris(4-methoxybenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80283415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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